N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide
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Overview
Description
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide is a compound that belongs to the class of imidazopyridines. Imidazopyridines are recognized for their wide range of applications in medicinal chemistry due to their structural characteristics. This compound, in particular, has garnered interest for its potential therapeutic applications and its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide typically involves the formation of the imidazopyridine core followed by the introduction of the cyclopropyl and benzamide groups. Common synthetic methods include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the imidazopyridine core.
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to the construction of the imidazopyridine scaffold.
Oxidative Coupling: This method involves the coupling of intermediates under oxidative conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Material Science: The structural characteristics of the imidazopyridine core make it useful in the development of new materials
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its applications in medicinal chemistry and material science.
Imidazo[4,5-c]pyridine: Similar in structure and used in various therapeutic applications.
Uniqueness
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide is unique due to its specific structural features, such as the cyclopropyl and benzamide groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(14-6-2-1-3-7-14)21(15-9-10-15)13-16-12-19-17-8-4-5-11-20(16)17/h1-8,11-12,15H,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZPPWSRNJDHRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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